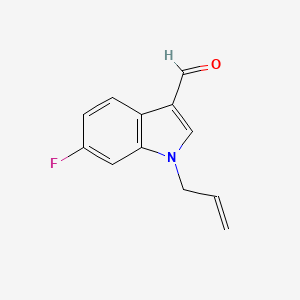

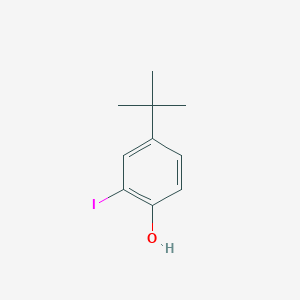

1-Allyl-6-fluoro-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

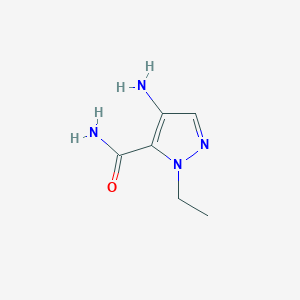

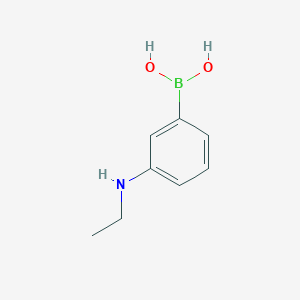

1-Allyl-6-fluoro-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 203.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Gold-Catalyzed Cycloisomerizations

Researchers have developed methods to prepare 1H-indole-2-carbaldehydes, a related compound to 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde, using gold(I)-catalyzed cycloisomerization. This process is operationally simple and efficient for a variety of substrates, suggesting potential applications in organic synthesis (Kothandaraman et al., 2011).

Domino Allylation Reactions

The compound has been used in three-component, one-pot domino reactions involving allylindation of 1H-indole-3-carbaldehyde. This method showcases the compound's versatility in synthesizing indolylbutenes, which could have implications in the development of new materials or pharmaceuticals (Colombo et al., 2008).

Photochemical Rearrangement

1-Allyl-1,8-dihydropyrrolo-[2,3-b]indoles, related to this compound, undergo photochemical rearrangement. This could be significant in the study of light-induced chemical reactions and their applications in photochemistry and photopharmacology (Moody & Ward, 1984).

Stereoselective Synthesis

The compound plays a role in the stereoselective synthesis of biheterocycles. This application is crucial in the development of new drugs and materials, where the control of stereochemistry can significantly affect the properties and efficacy of a compound (Salah et al., 2022).

Novel Nucleus Preparation

This compound is involved in the preparation of unusual [1,4]oxazino[4,3- a ]indole nucleus under mild conditions. Such syntheses are important for expanding the range of available compounds in organic chemistry and drug discovery (Abbiati et al., 2005).

Versatile Electrophile in Organic Synthesis

The compound has been demonstrated as a versatile electrophile, reacting regioselectively with various types of nucleophiles. This versatility makes it a valuable tool in the synthesis of complex organic molecules (Yamada et al., 2009).

Sensor Development

1H-Indole-3-carbaldehyde, a related compound, has been used to develop a turn-on fluorescent sensor for hydrogen sulfate ion. This indicates potential applications in environmental monitoring and analytical chemistry (Wan et al., 2014).

Eigenschaften

IUPAC Name |

6-fluoro-1-prop-2-enylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-2-5-14-7-9(8-15)11-4-3-10(13)6-12(11)14/h2-4,6-8H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPNCCBPCSVJER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C2=C1C=C(C=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424661 |

Source

|

| Record name | 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883543-88-2 |

Source

|

| Record name | 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1277576.png)